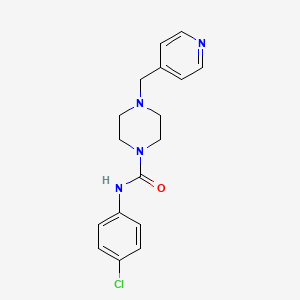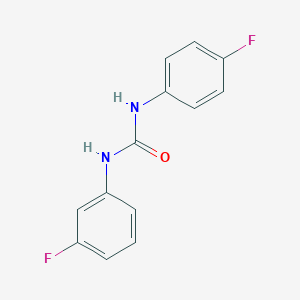
3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one (ATFT) is a heterocyclic compound that has attracted significant attention in scientific research due to its diverse biological activities. This molecule is a thiazolidinone derivative that contains an aniline group and a furan ring. ATFT has been reported to exhibit antitumor, antimicrobial, anti-inflammatory, and antioxidant properties, making it a promising candidate for drug development.
作用機序
The mechanism of action of 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve multiple pathways. Studies have shown that 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one can induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. Additionally, 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been reported to exhibit antimicrobial activity by disrupting the cell membrane and inhibiting bacterial cell wall synthesis.
Biochemical and Physiological Effects:
3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress and inflammation. 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has also been reported to exhibit antitumor activity in animal models, suggesting its potential as a cancer therapeutic agent. Furthermore, 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to possess low toxicity and high selectivity towards cancer cells, making it a promising candidate for further drug development.
実験室実験の利点と制限
One of the advantages of using 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its diverse biological activities, which make it a useful tool for studying various cellular processes. 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one and its potential side effects.
将来の方向性
There are several future directions for research on 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one-based drugs for cancer therapy. Further studies are needed to optimize the synthesis of 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one and to evaluate its efficacy and safety in animal models. Additionally, the potential use of 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one in combination with other anticancer agents should be explored. Another future direction is the investigation of the antimicrobial activity of 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one against emerging antibiotic-resistant strains. Finally, the potential use of 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one in the treatment of inflammatory and oxidative stress-related disorders should be further explored.
科学的研究の応用
3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has also been reported to exhibit antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to possess anti-inflammatory and antioxidant properties, which could be useful in the treatment of inflammatory diseases and oxidative stress-related disorders.
特性
IUPAC Name |
(5Z)-3-anilino-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S2/c17-13-12(9-11-7-4-8-18-11)20-14(19)16(13)15-10-5-2-1-3-6-10/h1-9,15H/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGLJGATOFUDDR-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NN2C(=O)/C(=C/C3=CC=CO3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[(allylamino)carbonothioyl]amino}benzoate](/img/structure/B4732539.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4732543.png)

![2-({[3-(1-azepanylcarbonyl)-4-(methylthio)phenyl]sulfonyl}amino)benzamide](/img/structure/B4732547.png)

![5-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4732555.png)
![2,3,7,7-tetramethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B4732578.png)

![2-(allylthio)-3-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4732591.png)
![1-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B4732595.png)
![7-[3-(4-morpholinyl)propyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4732597.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4732607.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4732613.png)
![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol](/img/structure/B4732617.png)